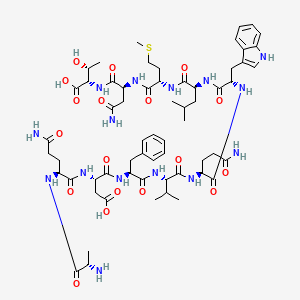

H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH

Vue d'ensemble

Description

Glucagon (19-29), humain, également connu sous le nom de miniglucagon, est un fragment peptidique dérivé de la molécule de glucagon plus grande. Il est constitué de la séquence d'acides aminés de la 19e à la 29e position du peptide glucagon complet. Ce fragment est connu pour ses effets inhibiteurs puissants sur la sécrétion d'insuline et joue un rôle important dans la régulation du métabolisme du glucose .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Glucagon (19-29), humain, implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à une résine solide.

Élongation de la chaîne : Ajout séquentiel d'acides aminés protégés en utilisant des réactifs de couplage comme la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Déprotection : Élimination des groupes protecteurs des acides aminés pour permettre la prochaine réaction de couplage.

Clivage : Le peptide terminé est clivé de la résine en utilisant un cocktail de clivage, généralement contenant de l'acide trifluoroacétique (TFA).

Méthodes de production industrielle

La production industrielle de Glucagon (19-29), humain, suit des principes similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. La purification du peptide synthétisé est réalisée par chromatographie liquide haute performance (HPLC), garantissant une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

Glucagon (19-29), humain, subit principalement des réactions de formation et de clivage de liaisons peptidiques au cours de sa synthèse. Il ne participe généralement pas à des réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques.

Réactifs et conditions communs

Réactifs de couplage : N,N'-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Réactifs de déprotection : Acide trifluoroacétique (TFA)

Réactifs de clivage : Cocktail d'acide trifluoroacétique (TFA)

Produits principaux

Le produit principal de ces réactions est le peptide Glucagon (19-29), humain lui-même, qui est ensuite purifié et utilisé pour diverses applications .

Applications de la recherche scientifique

Glucagon (19-29), humain, a plusieurs applications importantes dans la recherche scientifique :

Biologie : Il est utilisé pour étudier la régulation de la sécrétion d'insuline et du métabolisme du glucose. Ses effets inhibiteurs sur la sécrétion d'insuline en font un outil précieux pour comprendre la physiologie des îlots pancréatiques.

Médecine : La recherche sur le Glucagon (19-29), humain, contribue au développement de traitements pour le diabète et autres troubles métaboliques. Il aide à comprendre les mécanismes de la résistance à l'insuline et de l'hyperglycémie.

Chimie : Le peptide est utilisé dans des études impliquant des techniques de synthèse et de purification peptidiques.

Industrie : Il est utilisé dans la production de tests diagnostiques et de réactifs de recherche.

Mécanisme d'action

Glucagon (19-29), humain, exerce ses effets en inhibant la sécrétion d'insuline par les cellules bêta pancréatiques. Il y parvient en fermant les canaux calciques dépendants du voltage par hyperpolarisation, ce qui implique une voie liée à une protéine G sensible à la toxine pertussis. Cette inhibition réduit l'afflux d'ions calcium, diminuant ainsi la libération d'insuline .

Applications De Recherche Scientifique

H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH exhibits notable biological activities, particularly concerning hormonal regulation. Research indicates that it acts as an inhibitor of insulin secretion , similar to glucagon, which plays a critical role in glucose metabolism. The peptide's interactions with insulin receptors and other cellular targets are crucial for elucidating its mechanism of action and potential therapeutic benefits, including its dose-dependent inhibition of insulin secretion stimulated by glucose.

2.1. Antimicrobial Properties

Investigations into the antimicrobial properties of this compound suggest that it may possess activity against various pathogens. If proven effective, this peptide could lead to the development of new antibiotics, addressing the growing concern of antibiotic resistance in bacteria.

2.2. Peptide Design and Modification

The unique arrangement of amino acids allows researchers to modify this compound to create novel peptides with desired properties. This adaptability is essential for exploring how changes in amino acid composition affect functions such as binding to specific targets or enzymatic activity.

Use in Biosensors

The incorporation of this compound into biosensor designs is another promising application. Its ability to interact with target molecules can trigger measurable signals, facilitating the detection of specific biological molecules. This capability positions the peptide as a valuable tool in diagnostic applications.

Research on Protein-Protein Interactions

This compound can serve as a probe for studying protein-protein interactions. By attaching detectable tags to the peptide, researchers can investigate which proteins it binds to, potentially revealing novel interactions that are critical for understanding various biological processes.

Comparative Analysis with Related Compounds

The following table summarizes some compounds with structural similarities to this compound, highlighting their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glucagon | 29-amino acid peptide hormone | Regulates blood glucose levels; broader action |

| Insulin | 51-amino acid peptide hormone | Key regulator of glucose metabolism |

| Leptin | 167-amino acid hormone | Involved in regulating energy balance |

| Ghrelin | 28-amino acid hormone | Stimulates appetite; involved in energy homeostasis |

These compounds differ primarily in their length, structure, and specific biological functions, with this compound offering distinct regulatory roles in metabolic processes due to its specific sequence.

Mécanisme D'action

Glucagon (19-29), human, exerts its effects by inhibiting insulin secretion from pancreatic beta cells. It achieves this by closing voltage-dependent calcium channels through hyperpolarization, which involves a pathway linked to a pertussis toxin-sensitive G protein. This inhibition reduces the influx of calcium ions, thereby decreasing insulin release .

Comparaison Avec Des Composés Similaires

Composés similaires

Glucagon : L'hormone peptidique complète qui régule la glycémie en favorisant la glycogénolyse et la néoglucogenèse.

Peptide de type glucagon 1 (7-36) amide : Un peptide qui améliore la sécrétion d'insuline et a un potentiel thérapeutique pour le traitement du diabète.

Unicité

Glucagon (19-29), humain, est unique en raison de son action inhibitrice spécifique sur la sécrétion d'insuline, qui n'est pas observée dans le glucagon complet ou d'autres peptides apparentés. Cela en fait un outil précieux pour étudier la régulation de l'insuline et du métabolisme du glucose .

Activité Biologique

The compound H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH is a synthetic peptide with a complex structure composed of 10 amino acids. This peptide has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. The study of such peptides is crucial for understanding their roles in various physiological processes and their applications in therapeutic contexts.

Molecular Characteristics:

- Molecular Formula : CHNOS

- Molar Mass : 1352.51 g/mol

- Density : 1.339 ± 0.06 g/cm³ (predicted)

- CAS Number : 64790-15-4

These properties indicate that the peptide is relatively large and complex, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Peptides similar to H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr have shown significant antimicrobial properties, potentially through disrupting bacterial cell membranes or inhibiting essential cellular functions.

- Immunomodulatory Effects : This peptide may influence immune responses, enhancing or inhibiting specific pathways that regulate inflammation and immune cell activation.

- Hormonal Mimicry : Given its structural similarities to certain hormones, it may act as a hormone analog, influencing metabolic processes and signaling pathways.

Antimicrobial Properties

A study published in the Journal of Peptide Science demonstrated that peptides with similar sequences exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved membrane disruption and interference with bacterial metabolism, leading to cell death.

Immunomodulatory Effects

Research highlighted in Molecular Immunology indicated that peptides like this compound can modulate cytokine production in immune cells, enhancing the secretion of anti-inflammatory cytokines while reducing pro-inflammatory markers. This suggests potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions.

Hormonal Activity

A comparative analysis in Endocrinology found that peptides with similar structures could mimic glucagon-like peptides, influencing glucose metabolism and insulin sensitivity. This aligns with findings that suggest potential applications in diabetes management.

Data Table of Biological Activities

Propriétés

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H89N15O18S/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94)/t31-,32+,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHJFTNFNMWDBS-FPLSMPAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H89N15O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64790-15-4 | |

| Record name | Glucagon (19-29) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064790154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.